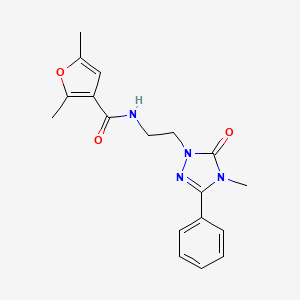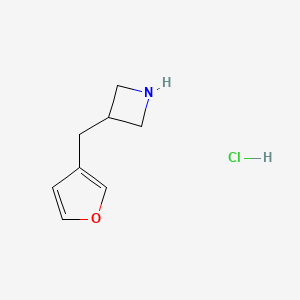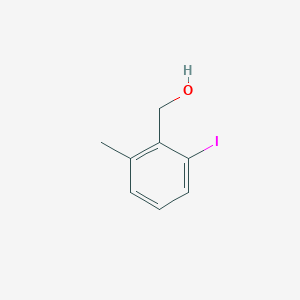
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a complex organic molecule that is likely to have been synthesized for its potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, which can be extrapolated to understand the possible synthetic routes and properties of the compound .
Synthesis Analysis
The synthesis of furan carboxamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted to synthesize the compound of interest by modifying the starting materials and reaction conditions to incorporate the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives can be complex, with the potential for various substituents affecting the overall molecular geometry and properties. The structure of the compound would likely be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction, as was done for the compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan . These techniques would provide detailed information about the molecular framework and the spatial arrangement of the different functional groups.
Chemical Reactions Analysis
The reactivity of furan carboxamide derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. The compound of interest, with its triazole and furan rings, could participate in various chemical reactions, including further functionalization or coupling reactions. The Suzuki-Miyaura cross-coupling reaction, as mentioned in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, is an example of a reaction that could be relevant for modifying the compound or creating derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and functional groups suggests that it could exhibit interesting thermal and chemical stability characteristics. For related compounds, thermal stabilities were determined using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), with moderate thermal stabilities reported . The compound's sensitivity to impact and friction would also be of interest, especially if it were to be considered for applications in materials science.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has led to the synthesis of a variety of heterocyclic compounds, including furan-fused heterocycles, through intramolecular cyclization and other transformations. These compounds, such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, are synthesized from corresponding acid derivatives, showcasing the versatility of furan compounds in chemical synthesis (Ergun et al., 2014).
Antiprotozoal Agents
Another application is in the development of antiprotozoal agents. Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating significant DNA affinities and potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of such compounds in treating diseases caused by these pathogens (Ismail et al., 2004).
Antibacterial, Antiurease, and Antioxidant Activities
Further research has explored the antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives. These studies have shown that such compounds exhibit effective antiurease and antioxidant activities, suggesting their potential for various biomedical applications (Sokmen et al., 2014).
Influenza A Virus Inhibitors
Novel furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. These compounds offer a new approach to combating influenza virus strains, demonstrating the significance of furan derivatives in developing antiviral therapies (Yongshi et al., 2017).
Antimicrobial and Antioxidant Properties
A series of furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activities against various microorganisms, including bacteria, fungi, and algae. Some of these compounds have exhibited significant antimicrobial activity, underscoring the potential of furan derivatives in developing new antimicrobial agents (Zanatta et al., 2007).
properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-11-15(13(2)25-12)17(23)19-9-10-22-18(24)21(3)16(20-22)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXCDILDATDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)
![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)
![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)
![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)
![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)